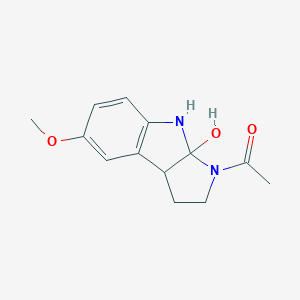![molecular formula C28H20N4O12 B010787 Tetranitrocalix[4]arene CAS No. 109051-62-9](/img/structure/B10787.png)
Tetranitrocalix[4]arene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetranitrocalix[4]arene is a macrocyclic compound that belongs to the calixarene family. It is a tetranitro-substituted derivative of calix[4]arene, which is a cyclic molecule composed of four phenolic units linked by methylene bridges. Tetranitrocalix[4]arene has been widely studied for its potential applications in various fields, including analytical chemistry, material science, and biomedicine.
科学的研究の応用
Tetranitrocalix[4]arene has been extensively studied for its potential applications in various scientific fields. In analytical chemistry, it has been used as a selective sensor for the detection of metal ions, such as copper and mercury. In material science, it has been used as a building block for the synthesis of functionalized materials, such as dendrimers and polymers. In biomedicine, it has been investigated for its potential as an anti-cancer agent and as a drug delivery system.
作用機序
The mechanism of action of tetranitrocalix[4]arene is not fully understood, but it is believed to involve the formation of inclusion complexes with target molecules. The tetranitrocalix[4]arene molecule has a hydrophobic cavity that can accommodate guest molecules of appropriate size and shape. The inclusion complex formation can lead to changes in the physical and chemical properties of the guest molecules, such as their solubility and reactivity.
生化学的および生理学的効果
Tetranitrocalix[4]arene has been shown to exhibit cytotoxicity towards cancer cells in vitro. It has also been investigated for its potential to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II. However, the exact biochemical and physiological effects of tetranitrocalix[4]arene are still under investigation.
実験室実験の利点と制限
One of the main advantages of tetranitrocalix[4]arene is its selectivity towards certain target molecules. This makes it a useful tool for the detection and separation of specific compounds in complex mixtures. However, its limited solubility and potential toxicity towards living cells can be a limitation for some applications.
将来の方向性
Future research on tetranitrocalix[4]arene could focus on the development of new synthetic methods to improve its yield and purity. It could also explore its potential as a drug delivery system for targeted cancer therapy. Additionally, the use of tetranitrocalix[4]arene in the development of new functional materials, such as sensors and catalysts, could be an interesting avenue for future research.
合成法
The synthesis of tetranitrocalix[4]arene involves the nitration of calix[4]arene with a mixture of nitric and sulfuric acids. The reaction is typically carried out at low temperature and requires careful control of the reaction conditions to prevent over-nitration or decomposition of the product. The resulting tetranitrocalix[4]arene is a yellow crystalline solid that is sparingly soluble in most organic solvents.
特性
CAS番号 |
109051-62-9 |
|---|---|
製品名 |
Tetranitrocalix[4]arene |
分子式 |
C28H20N4O12 |
分子量 |
604.5 g/mol |
IUPAC名 |
5,11,17,23-tetranitropentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C28H20N4O12/c33-25-13-1-14-6-22(30(39)40)8-16(26(14)34)3-18-10-24(32(43)44)12-20(28(18)36)4-19-11-23(31(41)42)9-17(27(19)35)2-15(25)7-21(5-13)29(37)38/h5-12,33-36H,1-4H2 |
InChIキー |
FEWUPZXDXAWOFQ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



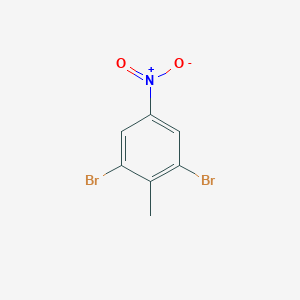
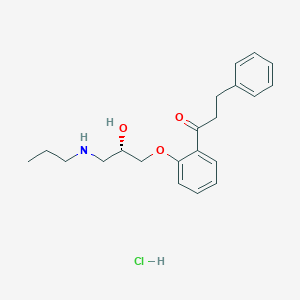



![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
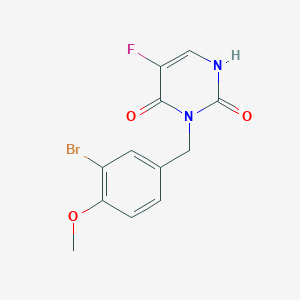
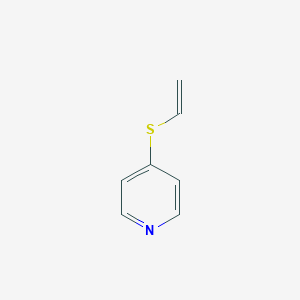

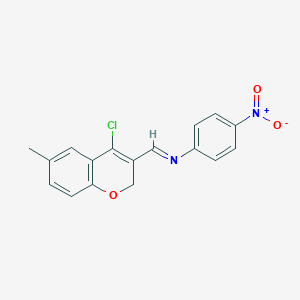
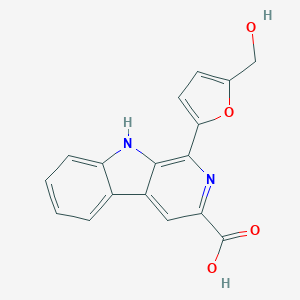
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
